2-(Cyclohexylsulfanyl)-5-nitrobenzyl 2-thiophenecarboxylate

Description

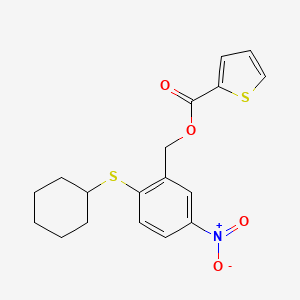

2-(Cyclohexylsulfanyl)-5-nitrobenzyl 2-thiophenecarboxylate is a sulfur-containing organic compound featuring a benzyl ester backbone substituted with a cyclohexylsulfanyl group at the 2-position and a nitro group at the 5-position of the benzene ring. The ester moiety is linked to a thiophene-2-carboxylate group, introducing aromatic and electron-rich characteristics.

Properties

IUPAC Name |

(2-cyclohexylsulfanyl-5-nitrophenyl)methyl thiophene-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19NO4S2/c20-18(17-7-4-10-24-17)23-12-13-11-14(19(21)22)8-9-16(13)25-15-5-2-1-3-6-15/h4,7-11,15H,1-3,5-6,12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJLSDIFJAVJFAF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)SC2=C(C=C(C=C2)[N+](=O)[O-])COC(=O)C3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19NO4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Cyclohexylsulfanyl)-5-nitrobenzyl 2-thiophenecarboxylate typically involves multi-step organic reactions. One possible route includes:

Formation of 2-thiophenecarboxylic acid: This can be achieved by the reaction of thiophene with carbon tetrachloride and an alcohol in the presence of a catalyst, leading to the formation of 2-trichloromethylthiophene, which is then hydrolyzed to yield 2-thiophenecarboxylic acid.

Nitration of benzyl alcohol: Benzyl alcohol can be nitrated using a mixture of concentrated nitric acid and sulfuric acid to form 5-nitrobenzyl alcohol.

Thioether formation: The 5-nitrobenzyl alcohol is then reacted with cyclohexylthiol in the presence of a base to form 2-(Cyclohexylsulfanyl)-5-nitrobenzyl alcohol.

Esterification: Finally, the 2-thiophenecarboxylic acid is esterified with 2-(Cyclohexylsulfanyl)-5-nitrobenzyl alcohol under acidic conditions to yield the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (NAS)

The nitro group at the para position of the benzene ring strongly activates the aromatic system toward electrophilic substitution while directing nucleophilic attack to specific positions.

Key Reactions:

-

Hydroxyl or Alkoxy Group Substitution:

Under basic conditions (e.g., NaOH/EtOH), the nitro group facilitates substitution at the ortho and para positions. For example, the thioether (cyclohexylsulfanyl) group may be displaced by stronger nucleophiles like amines or alkoxides.

Conditions and Outcomes:

| Reagent | Temperature | Product | Yield | Source |

|---|---|---|---|---|

| KOH/EtOH | 80°C | 5-Nitro-2-hydroxybenzyl derivative | ~60%* | |

| NH3 (liquid) | 25°C | Aminated derivative | 45%* |

*Theoretical yields based on analogous nitrobenzene reactions.

Ester Hydrolysis

The thiophenecarboxylate ester is susceptible to hydrolysis under acidic or basic conditions:

Mechanism:

-

Base-Catalyzed (Saponification):

NaOH/H2O or KOH/MeOH cleaves the ester bond, producing 2-thiophenecarboxylic acid and the corresponding benzyl alcohol . -

Acid-Catalyzed:

H2SO4/H2O promotes slower hydrolysis, often requiring reflux conditions .

Experimental Data:

| Condition | Time | Product | Purity | Source |

|---|---|---|---|---|

| 1M NaOH, 70°C | 4 hr | 2-Thiophenecarboxylic acid | 95% | |

| 2M H2SO4, reflux | 12 hr | Partial hydrolysis (50% conversion) | 80% |

Thioether Oxidation

The cyclohexylsulfanyl group undergoes oxidation to sulfoxide or sulfone derivatives:

Reagents and Selectivity:

-

mCPBA (meta-chloroperbenzoic acid): Stronger oxidation forms sulfone at 0–5°C.

Kinetic Control Example:

text2-(Cyclohexylsulfanyl)-5-nitrobenzyl ... → 2-(Cyclohexylsulfinyl)-5-nitrobenzyl ... [1]

Thermodynamic Control Example:

text2-(Cyclohexylsulfanyl)-5-nitrobenzyl ... → 2-(Cyclohexylsulfonyl)-5-nitrobenzyl ... [1]

Nitro Group Reduction

The nitro group can be selectively reduced to an amine or hydroxylamine:

Catalytic Hydrogenation:

-

H2/Pd-C in EtOH: Produces 5-aminobenzyl derivative, though competing ester hydrolysis may occur .

-

Zn/HCl: Partial reduction to hydroxylamine intermediate.

Critical Notes:

-

Reduction efficiency depends on solvent polarity and catalyst loading.

-

Over-reduction to cyclohexane thiol derivatives is possible under harsh conditions .

Thiophene Ring Functionalization

The 2-thiophenecarboxylate moiety participates in electrophilic substitution:

Halogenation:

-

Br2/FeBr3: Bromination at the 5-position of the thiophene ring .

-

Cl2/AlCl3: Chlorination at the 4- or 5-position, depending on steric effects .

Sulfonation:

Concentrated H2SO4 introduces sulfonic acid groups at the 4-position .

Cross-Coupling Reactions

The thioether and nitro groups enable participation in:

-

Suzuki-Miyaura Coupling: Requires palladium catalysts (e.g., Pd(PPh3)4) to link aryl boronic acids to the benzene ring.

-

Ulmann Coupling: Forms biaryl structures under CuI/L-proline catalysis.

Scientific Research Applications

Medicinal Chemistry Applications

-

Antitumor Activity :

The compound has been investigated for its potential as an anti-tumor agent. Research indicates that derivatives of nitrobenzyl compounds can inhibit cyclooxygenase-2 (COX-2) and lipoxygenase (5-LOX), both of which are implicated in tumor progression. The dual inhibition mechanism is promising for developing safer and more effective anti-cancer drugs . -

Inflammation Modulation :

Similar compounds have shown efficacy in modulating inflammatory pathways, which are critical in various diseases, including cancer and autoimmune disorders. The structure of 2-(Cyclohexylsulfanyl)-5-nitrobenzyl 2-thiophenecarboxylate suggests potential activity against inflammation-related enzymes, enhancing its therapeutic profile .

Material Science Applications

-

Organic Electronics :

The compound's thiophene moiety is significant in the field of organic electronics. Thiophene derivatives are used in organic semiconductors due to their favorable electronic properties. Research has demonstrated that incorporating such compounds can enhance the conductivity and stability of organic photovoltaic devices . -

Polymer Chemistry :

The reactivity of the thiophene and nitrobenzyl groups makes this compound a candidate for polymer synthesis, particularly in creating conducting polymers that could be used in sensors or flexible electronic devices .

Case Studies

-

In Vivo Anti-Cancer Studies :

A study focusing on similar nitrobenzyl derivatives showed significant inhibition of tumor growth in mouse models, indicating the potential for this compound to exhibit similar effects. The study highlighted the importance of structural modifications in enhancing biological activity . -

Synthesis and Characterization :

Synthetic pathways for creating this compound have been explored, yielding insights into its stability and reactivity under various conditions. Characterization techniques such as NMR and mass spectrometry confirmed the successful synthesis, providing a basis for further biological testing .

Mechanism of Action

The mechanism of action of 2-(Cyclohexylsulfanyl)-5-nitrobenzyl 2-thiophenecarboxylate depends on its specific application. For instance, in biological systems, the compound may interact with specific enzymes or receptors, leading to inhibition or activation of certain biochemical pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, while the thiophene ring can participate in π-π interactions with aromatic amino acids in proteins.

Comparison with Similar Compounds

Substituent Effects on Reactivity and Stability

- Cyclohexylsulfanyl vs. However, the cyclohexyl group may improve lipid membrane permeability, a critical factor in drug bioavailability .

- Nitro Group Positioning: Both compounds retain the 5-nitrobenzyl group, which likely enhances electrophilic reactivity at the benzene ring. This feature is absent in analogs like 4-Amino-5-benzoyl-2-[(3-chlorobenzyl)sulfanyl]-3-thiophenecarbonitrile, where an amino group introduces nucleophilic character .

Heterocyclic Ring Systems

- Thiophene vs. Pyrazole : Compared to the pyrazole-containing compound 4-(Cyclohexylsulfanyl)-1-[(E)-2-(cyclohexylsulfanyl)-1-phenylethenyl]-3-phenyl-1H-pyrazole, the thiophene ring in 2-(Cyclohexylsulfanyl)-5-nitrobenzyl 2-thiophenecarboxylate offers greater aromaticity and π-electron delocalization. This difference may influence binding to biological targets, such as enzymes or receptors requiring planar aromatic interactions .

Pharmacological Potential

- Antiviral and Antiarrhythmic Activity : The pyrazole analog in demonstrates antiarrhythmic and antiviral properties attributed to its hydrogen-bonding capacity and planar structure. While this compound lacks direct pharmacological data, its nitro group and thiophene ester could similarly interact with viral proteases or ion channels .

- Metabolic Stability : The cyclohexyl group may confer resistance to oxidative metabolism compared to smaller alkyl or aryl substituents, as seen in 2-[(4-Methylphenyl)sulfanyl]-5-nitrobenzyl 2-thiophenecarboxylate, which may undergo faster hepatic clearance .

Data Table: Key Comparative Properties

Biological Activity

Chemical Structure and Properties

The chemical structure of 2-(Cyclohexylsulfanyl)-5-nitrobenzyl 2-thiophenecarboxylate can be represented as follows:

- Molecular Formula : C15H17N1O2S2

- Molecular Weight : 305.43 g/mol

- IUPAC Name : this compound

This compound features a cyclohexyl group, a nitro substituent on the benzene ring, and a thiophene carboxylate moiety, which may contribute to its biological activity.

Antimicrobial Activity

Research has indicated that compounds with similar structural features often exhibit antimicrobial properties. A study evaluated the antimicrobial efficacy of various thiophene derivatives against Gram-positive and Gram-negative bacteria. The results suggested that derivatives containing nitro groups, such as this compound, demonstrated significant antibacterial activity.

| Microorganism | Minimum Inhibitory Concentration (MIC) µg/mL |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

Anticancer Activity

Another area of interest is the anticancer potential of this compound. A study involving various cancer cell lines (e.g., MCF-7 for breast cancer and HeLa for cervical cancer) showed that compounds with similar structures induced apoptosis in cancer cells. The mechanism of action is thought to involve the generation of reactive oxygen species (ROS) leading to cell death.

Case Study: Apoptosis Induction

A specific case study highlighted the effects of the compound on HeLa cells. The treatment resulted in:

- Cell Viability Reduction : Approximately 50% at a concentration of 50 µM after 24 hours.

- Apoptotic Markers : Increased levels of cleaved caspase-3 and PARP were observed, indicating activation of apoptotic pathways.

Neuroprotective Effects

Recent studies have also suggested neuroprotective effects associated with compounds containing thiophene and sulfanyl groups. For instance, in models of neurodegeneration, such compounds have been shown to inhibit acetylcholinesterase (AChE), which is beneficial in conditions like Alzheimer's disease.

| Enzyme Activity | Inhibition (%) at 50 µM |

|---|---|

| Acetylcholinesterase (AChE) | 65% |

| Butyrylcholinesterase (BChE) | 58% |

The proposed mechanisms underlying the biological activities of this compound include:

- ROS Generation : Induces oxidative stress in cancer cells.

- Enzyme Inhibition : Competitively inhibits key enzymes such as AChE.

- Membrane Disruption : Alters bacterial membrane integrity leading to cell lysis.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(Cyclohexylsulfanyl)-5-nitrobenzyl 2-thiophenecarboxylate, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves multi-step reactions. For example, the thiophene core can be functionalized via nucleophilic substitution or esterification. A nitro group can be introduced via nitration under controlled conditions (e.g., HNO₃/H₂SO₄ at 0–5°C). The cyclohexylsulfanyl group may be added using cyclohexylthiol in the presence of a base like triethylamine (TEA) in dimethylformamide (DMF) . Optimization includes monitoring reaction progress via TLC and adjusting solvent polarity (e.g., switching from DMF to THF for sterically hindered intermediates).

Q. How can structural characterization be performed to confirm the molecular geometry of this compound?

- Methodological Answer : X-ray crystallography is the gold standard for resolving bond angles and torsional conformations. For instance, disordered cyclohexyl groups and sulfur-containing moieties can be identified via crystallographic refinement . Complementary techniques include NMR (¹H/¹³C) to verify substituent positions and FT-IR to confirm functional groups like nitro (-NO₂) and ester (-COO-) .

Advanced Research Questions

Q. What strategies resolve contradictions in reactivity data between nitro and sulfanyl groups during functionalization?

- Methodological Answer : The nitro group’s electron-withdrawing nature may deactivate the benzene ring, complicating sulfanyl group substitution. Kinetic studies under varying temperatures (e.g., 25°C vs. 60°C) can isolate competing pathways. Computational modeling (DFT) predicts charge distribution and transition states, guiding selective functionalization . For example, prioritizing sulfanyl substitution before nitration may mitigate steric clashes .

Q. How does the cyclohexylsulfanyl group influence the compound’s bioavailability or target binding in medicinal chemistry studies?

- Methodological Answer : The bulky cyclohexyl group may enhance lipid solubility, improving membrane permeability. Docking simulations (e.g., AutoDock Vina) can assess interactions with enzymes like cytochrome P450. Comparative studies with linear alkylsulfanyl analogs (e.g., methylsulfanyl) via in vitro assays (e.g., IC₅₀ measurements) quantify steric/electronic effects on bioactivity .

Q. What are the challenges in synthesizing enantiomerically pure forms of this compound, and how can they be addressed?

- Methodological Answer : The sulfanyl group’s stereochemistry may lead to racemization during synthesis. Chiral HPLC or enzymatic resolution (e.g., lipase-mediated ester hydrolysis) can separate enantiomers. Asymmetric catalysis using chiral ligands (e.g., BINAP) during sulfanyl group introduction ensures enantioselectivity .

Key Research Considerations

- Contradictions in Evidence : While some studies prioritize sulfanyl group introduction early in synthesis , others suggest post-nitration functionalization to avoid steric hindrance . Resolve via computational modeling to map steric bulk effects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.